![molecular formula C22H18N2O3 B14166037 2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate CAS No. 848730-41-6](/img/structure/B14166037.png)
2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, such as the condensation of 2-aminobenzaldehydes with benzylamines in the presence of molecular iodine as a catalyst.
Introduction of Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced through nucleophilic substitution reactions, where an appropriate ethoxyphenol derivative reacts with the quinazoline core under basic conditions.
Formation of Phenolate Ion: The phenolate ion is typically formed by deprotonation of the phenol group using a strong base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- **2-{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]quinazolin-1-ium-2-yl}phenolate
- **3H-quinazolin-4-one derivatives
Uniqueness
2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate is unique due to the presence of the ethoxyphenoxy group, which imparts specific chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced antiproliferative activity and selectivity towards certain molecular targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
848730-41-6 |
|---|---|
Fórmula molecular |
C22H18N2O3 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-[4-(2-ethoxyphenoxy)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C22H18N2O3/c1-2-26-19-13-7-8-14-20(19)27-22-15-9-3-5-11-17(15)23-21(24-22)16-10-4-6-12-18(16)25/h3-14,25H,2H2,1H3 |
Clave InChI |
RLZHXNXRBZKKPE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Solubilidad |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B14165962.png)
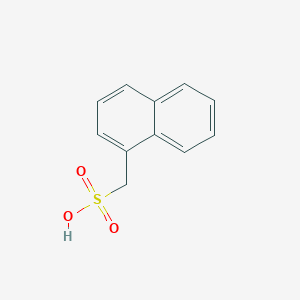
![2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14165972.png)
![(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14165977.png)
![Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14165984.png)
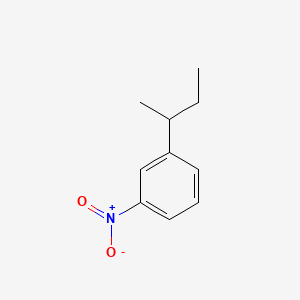
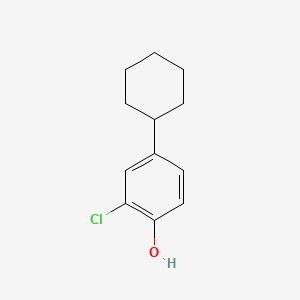
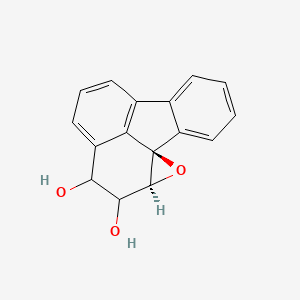
![6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14166001.png)
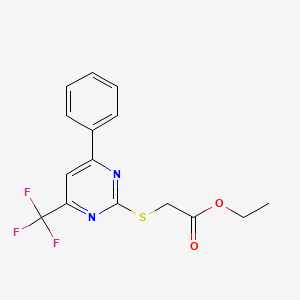
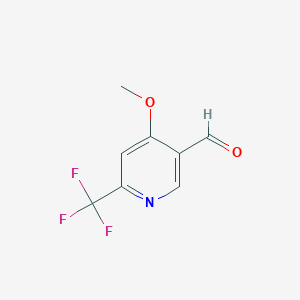
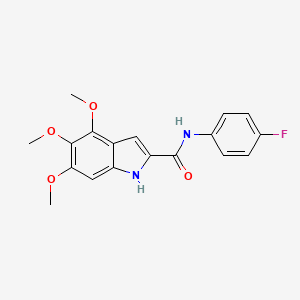
![(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one](/img/structure/B14166033.png)
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
